Enhanced Lipophilicity (ΔXLogP3 = +0.6) Versus Unsubstituted Analog Improves Membrane Permeability Potential
The target compound exhibits a computed XLogP3-AA value of 2.2, which is 0.6 log units higher than the 1.6 recorded for 3-(thiophen-2-yl)-1H-pyrazole (CAS 19933-24-5), the direct des-cyclopropyl analog [1] [2]. This increase in lipophilicity, driven by the cyclopropyl substituent, places the compound closer to the optimal logP range (1–3) for oral bioavailability while maintaining a TPSA below 60 Ų—a threshold associated with favorable intestinal absorption [3].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | 3-(Thiophen-2-yl)-1H-pyrazole (CAS 19933-24-5): XLogP3 = 1.6 |
| Quantified Difference | ΔXLogP3 = +0.6 (37.5% increase in lipophilicity) |
| Conditions | Computed by PubChem using XLogP3 algorithm, standard conditions |
Why This Matters
A 0.6 log unit difference in lipophilicity can significantly alter membrane permeability, plasma protein binding, and volume of distribution, making the cyclopropyl-bearing analog preferable for programs targeting intracellular targets requiring balanced ADME properties.
- [1] PubChem. 5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole. CID 91623974. National Center for Biotechnology Information. XLogP3-AA = 2.2. View Source
- [2] BaseChem. 5-(Thien-2-yl)-1H-pyrazole (CAS 19933-24-5). XLogP = 1.6. View Source
- [3] Veber DF, et al. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. View Source
